ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate
CAS No.: 1171552-15-0
VCID: VC11921231
Molecular Formula: C11H12N4O3S
Molecular Weight: 280.31 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis PathwaysThe synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Below is a general outline of the synthetic process:
Biological SignificanceCompounds containing both pyrazole and thiazole scaffolds have been extensively studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Potential Applications:
Spectroscopic CharacterizationTo confirm the structure of ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate, various analytical techniques are employed:
Synthesis Optimization:Studies have demonstrated that reactions involving triethylamine as a base in ethanol yield high purity products under reflux conditions . Biological Screening:Analogous compounds have been tested for antibacterial activity against Escherichia coli and Proteus mirabilis, showing moderate to significant inhibition . Cytotoxicity studies also highlight their potential as lead compounds in cancer therapy . Future DirectionsTo fully explore the utility of ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate:
This compound represents a promising scaffold for drug discovery due to its versatile chemical structure and potential biological activities. |
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CAS No. | 1171552-15-0 | ||||||||
Product Name | ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate | ||||||||
Molecular Formula | C11H12N4O3S | ||||||||
Molecular Weight | 280.31 g/mol | ||||||||
IUPAC Name | ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate | ||||||||
Standard InChI | InChI=1S/C11H12N4O3S/c1-3-18-10(17)7-6-19-11(13-7)14-9(16)8-4-5-12-15(8)2/h4-6H,3H2,1-2H3,(H,13,14,16) | ||||||||
Standard InChIKey | XXUUZFGVVYVQPQ-UHFFFAOYSA-N | ||||||||
SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C | ||||||||
Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C | ||||||||
PubChem Compound | 25835688 | ||||||||
Last Modified | Nov 23 2023 |
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